molecular formula C11H14N2O4 B2683508 N-(2-hydroxy-1,1-dimethylethyl)-2-nitrobenzamide CAS No. 52944-15-7

N-(2-hydroxy-1,1-dimethylethyl)-2-nitrobenzamide

Cat. No. B2683508
CAS RN: 52944-15-7
M. Wt: 238.243
InChI Key: RIVIODQCJJXJNC-UHFFFAOYSA-N
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Description

N-(2-hydroxy-1,1-dimethylethyl)-2-nitrobenzamide is a chemical compound . It is important due to its possession of an N, O-bidentate directing group, a structural motif potentially suitable for metal-catalyzed C–H bond functionalization reactions .


Synthesis Analysis

The compound was synthesized by reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol .


Molecular Structure Analysis

The synthesized target compound was fully characterized by various spectroscopic methods (1H NMR, 13C NMR, IR, GC-MS), its composition confirmed by elemental analysis, and its structure determined and confirmed by X-ray analysis .


Chemical Reactions Analysis

The importance of this compound lies in its possession of an N, O-bidentate directing group. Such a structural motif is potentially suitable for metal-catalyzed C–H bond functionalization reactions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 207.275 and a linear formula of C12H17NO2 .

Scientific Research Applications

Pharmacological Applications

N-(2-hydroxy-1,1-dimethylethyl)-2-nitrobenzamide and related compounds have been studied for their pharmacological effects. For example, Nitisinone (NTBC), a related compound, is used in the treatment of hereditary tyrosinaemia type 1 (HT-1), showcasing its effectiveness in disrupting tyrosine metabolism through the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) (Lock et al., 2014). Such studies highlight the potential therapeutic applications of benzamide derivatives in treating metabolic disorders.

Toxicological Studies

The toxicological profile of benzamide derivatives, including compounds similar to N-(2-hydroxy-1,1-dimethylethyl)-2-nitrobenzamide, has been explored to understand their safety and potential side effects. Research into compounds like hexamethylmelamine (HMM) focuses on metabolism and physiological distribution, revealing significant N-demethylation processes in rats and humans, which helps in assessing the drug's safety profile (Worzalla et al., 1973).

Environmental and Health Impact

Studies on the environmental and health impact of benzamide derivatives, similar to N-(2-hydroxy-1,1-dimethylethyl)-2-nitrobenzamide, have been conducted to assess their presence in foodstuffs and potential exposure risks. For instance, research on parabens, which are esters of para-hydroxybenzoic acid, has been extensive due to their use as preservatives in cosmetics, pharmaceuticals, and foodstuffs. Such studies contribute to understanding the dietary exposure and potential health risks associated with these chemicals (Liao et al., 2013).

Mechanism of Action

The compound exerts its biological effects by targeting several signaling pathways involved in cell growth, survival, and apoptosis . It has been shown to inhibit the activity of several kinases, including AKT, ERK, and JNK, which are involved in cell survival and proliferation .

properties

IUPAC Name

N-(1-hydroxy-2-methylpropan-2-yl)-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-11(2,7-14)12-10(15)8-5-3-4-6-9(8)13(16)17/h3-6,14H,7H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVIODQCJJXJNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)C1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-hydroxy-2-methylpropan-2-yl)-2-nitrobenzamide

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